molecular formula C23H27N5O5S B2549342 ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate CAS No. 1115925-73-9

ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate

Cat. No.: B2549342
CAS No.: 1115925-73-9
M. Wt: 485.56
InChI Key: YHMKVNBDHRWKDU-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a pyrrolidine ring, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidine ring and the ethyl benzoate group. Key steps may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions.

    Attachment of the Ethyl Benzoate Group: This can be done through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have biological activity and could be studied for its potential as a drug candidate.

    Medicine: It could be explored for its therapeutic potential in treating various diseases.

    Industry: The compound may have applications in materials science, such as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It could influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 4-{2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamido}benzoate include other thiazolopyrimidine derivatives and pyrrolidine-containing compounds. Examples include:

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrrolidine-Containing Compounds: Molecules that include the pyrrolidine ring but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5S/c1-3-11-27-20(30)18-19(25-22(34-18)26-12-5-6-13-26)28(23(27)32)14-17(29)24-16-9-7-15(8-10-16)21(31)33-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMKVNBDHRWKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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